N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential as anticancer and anti-inflammatory agents . They are known for their distinctive structures and broad spectrum of biological effects .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification . The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include dry C2H5OH, KSCN, HCl, Reflux, and bromine in glacial CH3COOH .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Scientific Research Applications
Antimicrobial Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: has shown significant potential as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. It has been found to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can reduce inflammation and provide relief in conditions like arthritis .
Anticancer Activity
Research has shown that N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibits potent anticancer activity. It has been tested against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits the proliferation of cancer cells by interfering with cell cycle progression .
Antioxidant Properties
The compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage caused by free radicals. It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes. This property makes it a potential candidate for preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Antitubercular Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: has been explored for its antitubercular activity. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound targets specific enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the bacteria from replicating and spreading .
Antiviral Activity
This compound has also been studied for its antiviral properties. It has shown activity against a range of viruses, including influenza and herpes simplex virus. The antiviral mechanism involves inhibiting viral replication and interfering with viral entry into host cells. This makes it a potential candidate for the development of new antiviral therapies .
Neuroprotective Effects
Research has indicated that N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide possesses neuroprotective effects. It can protect neurons from damage caused by neurotoxins and oxidative stress. This property is particularly valuable in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound enhances neuronal survival and function by modulating signaling pathways involved in cell survival and apoptosis .
Anti-diabetic Potential
Studies have shown that this compound has potential anti-diabetic effects. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves enhancing the activity of insulin receptors and promoting glucose uptake in peripheral tissues. This makes it a promising candidate for the development of new treatments for diabetes .
These diverse applications highlight the significant potential of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide in various fields of scientific research and medicine.
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Emergent antibacterial activity of N - (thiazol-2-yl)
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown to have a high inhibitory effect on COX-1, with IC50 values of 11.34 µM .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By blocking this pathway, the compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSIMRDMAIZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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